

Physical and chemical properties of 7-Amino-1,8-naphthyridin-2(1H)-one

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Compound of Interest

Compound Name: 7-Amino-1,8-naphthyridin-2(1H)-one

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An In-depth Technical Guide to **7-Amino-1,8-naphthyridin-2(1H)-one**: Properties, Characterization, and Applications

Authored by: A Senior Application Scientist

Foreword: The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its rigid, planar structure and versatile hydrogen bonding capabilities.^{[1][2][3]} This guide provides an in-depth analysis of a key derivative, **7-Amino-1,8-naphthyridin-2(1H)-one**, a foundational building block for drug discovery. We will move beyond a simple recitation of data to explore the causality behind its properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

7-Amino-1,8-naphthyridin-2(1H)-one is a heterocyclic aromatic compound featuring a fused pyridine and pyridinone ring system. The strategic placement of the amino group and the lactam functionality imparts a unique electronic and steric profile, making it an attractive starting point for library synthesis and lead optimization.

Structural and Identification Data

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O	[4]
Molecular Weight	161.16 g/mol	[4][5]
IUPAC Name	7-amino-1H-1,8-naphthyridin-2-one	[4]
CAS Number	1931-44-8	[4][5][6]
Appearance	Dark Yellow to Yellow-Brown Solid	[5]
InChIKey	NSPQTGOJGZXAJM-UHFFFAOYSA-N	[4][5]

Key Physicochemical Parameters

A compound's behavior in both chemical and biological systems is dictated by its physical properties. The high melting point and predicted solubility profile are direct consequences of the molecule's crystal packing and hydrogen bonding capacity, as detailed in Section 2.

Property	Value	Experimental Context & Significance
Melting Point	>335°C (decomposes)	[5]
Solubility	Slightly soluble in Methanol (with heating)	[5]
pKa (Predicted)	3.39 ± 0.20	[5]
LogP (Predicted)	-0.6 (ALOGPS)	N/A

Solid-State Chemistry: The Supramolecular Architecture

The macroscopic properties of a crystalline solid are governed by the specific arrangement of molecules in its lattice. For **7-Amino-1,8-naphthyridin-2(1H)-one**, X-ray crystallography

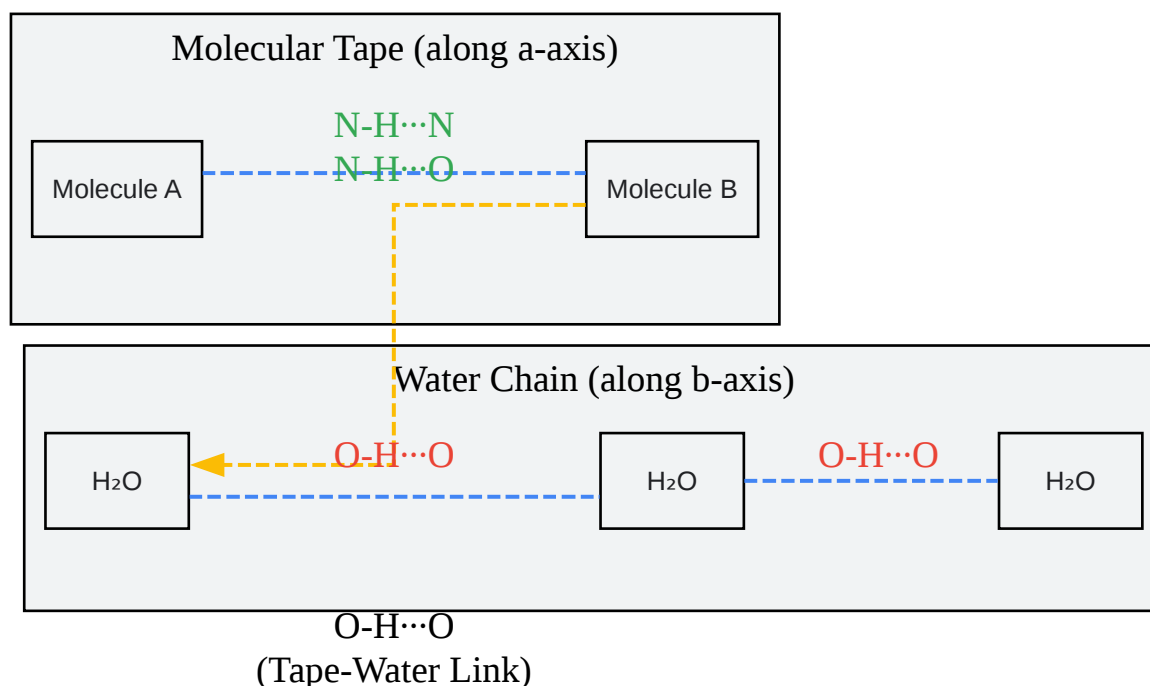
reveals a highly ordered, three-dimensional network stabilized by a combination of strong hydrogen bonds and π - π stacking interactions.[7][8]

Crystal Structure Analysis

The compound crystallizes in a monoclinic system, and its structure has been determined as a monohydrate, $C_8H_7N_3O \cdot H_2O$. [7][8] The organic molecule is nearly planar, a critical feature for enabling effective π -stacking. [7]

The crystal packing is characterized by:

- **Hydrogen-Bonded Tapes:** Adjacent organic molecules are linked via $N-H \cdots N$ and $N-H \cdots O$ hydrogen bonds, forming one-dimensional tapes along the crystallographic a-axis. [7][8]
- **Water-Mediated Chains:** Water molecules form independent chains through $O-H \cdots O$ bonds and subsequently link the organic tapes, creating a robust 3D network. [7][8]
- **π - π Stacking:** The planar 1,8-naphthyridine ring systems stack with an interplanar separation of 3.246 Å, further stabilizing the crystal lattice. [7][8] This interaction is crucial for its potential role in binding to biological targets like DNA or protein active sites.



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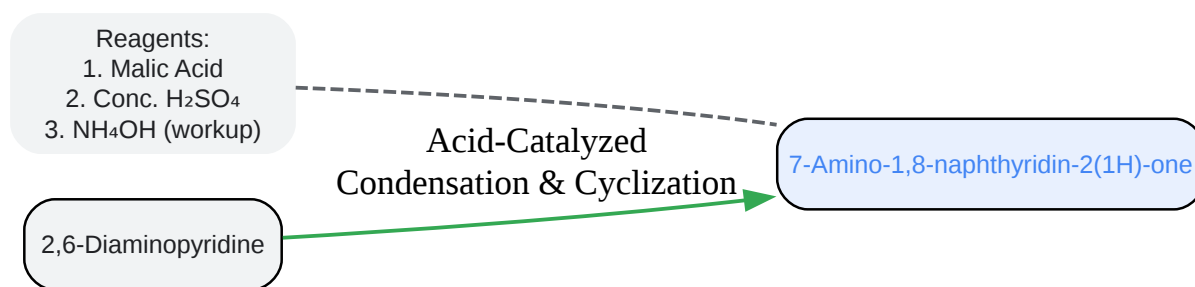
Supramolecular assembly of **7-Amino-1,8-naphthyridin-2(1H)-one**.

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this scaffold is fundamental for its application in drug development.

Synthetic Protocol

While the original synthesis was reported by Newcome et al. in 1981, a common laboratory-scale synthesis involves the condensation of 2,6-diaminopyridine with malic acid in the presence of concentrated sulfuric acid.[7][9] This acid-catalyzed cyclization is a robust method for constructing the naphthyridinone core.



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High-level synthetic workflow for the naphthyridinone core.

Chemical Reactivity Profile

The molecule's reactivity is a composite of its functional groups:

- **7-Amino Group:** This exocyclic amine is a key nucleophilic center. It can be readily acylated, alkylated, or used as a handle for forming sulfonamides, enabling the exploration of structure-activity relationships (SAR) at this position. Its presence is critical for forming hydrogen bonds in biological systems.
- **Lactam (Amide) System:** The endocyclic amide is relatively stable but can be N-alkylated under appropriate basic conditions. The carbonyl oxygen is a primary hydrogen bond

acceptor.

- **Aromatic Core:** The electron-rich pyridine ring fused to the pyridinone system can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid side reactions. The nitrogen atoms within the rings also make it an excellent polydentate ligand for coordinating with metal ions.^[7]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic data and a standardized protocol for characterization.

Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	- Aromatic Protons: Multiple signals between δ 6.0-8.0 ppm, showing characteristic doublet and triplet splitting patterns of the disubstituted pyridine and pyridinone rings. - Amine Protons (NH ₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. - Lactam Proton (NH): A broad singlet at a downfield chemical shift (>10 ppm), also solvent-dependent.
¹³ C NMR	Approximately 8 distinct signals are expected in the aromatic region (δ 100-160 ppm), with the carbonyl carbon appearing significantly downfield (>160 ppm).
FT-IR (ATR)	- N-H Stretch: Broad absorptions in the 3200-3400 cm ⁻¹ region (amine and amide). - C=O Stretch: A strong, sharp absorption around 1640-1680 cm ⁻¹ (lactam carbonyl). - C=C/C=N Stretch: Multiple bands in the 1500-1620 cm ⁻¹ region, characteristic of the aromatic rings.
Mass Spec. (ESI+)	Expected [M+H] ⁺ ion at m/z = 162.17.

Standard Operating Protocol for Characterization

Objective: To confirm the identity and purity of a synthesized batch of **7-Amino-1,8-naphthyridin-2(1H)-one**.

Methodology:

- Sample Preparation:
 - NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Causality: DMSO- d_6 is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and to ensure exchangeable N-H protons are observable.
 - MS: Prepare a ~1 mg/mL stock solution in methanol. Dilute to ~1-10 μ g/mL in 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid aids in protonation for positive-ion mode ESI.
 - IR: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - NMR: Acquire ^1H , ^{13}C , and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
 - MS: Infuse the diluted sample into an ESI-TOF or ESI-Quadrupole mass spectrometer and acquire data in positive ion mode.
 - IR: Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis:
 - Compare the observed molecular ion in the mass spectrum to the calculated exact mass.
 - Assign all peaks in the ^1H and ^{13}C NMR spectra, using 2D data to confirm assignments.
 - Verify the presence of key functional groups (C=O, N-H) in the IR spectrum.

- Assess purity based on the absence of significant impurity peaks in the NMR and MS data.

Relevance in Drug Discovery and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)[\[10\]](#)

7-Amino-1,8-naphthyridin-2(1H)-one serves as a versatile pharmacophore due to its defined arrangement of hydrogen bond donors and acceptors, as well as its planar surface for stacking interactions.

Pharmacophoric features of the **7-Amino-1,8-naphthyridin-2(1H)-one** scaffold.

Its derivatives are being explored as:

- Kinase Inhibitors: The scaffold can mimic the adenine region of ATP, binding into the hinge region of protein kinases.
- Antibacterial Agents: The 1,8-naphthyridine core is famously part of nalidixic acid, a precursor to fluoroquinolone antibiotics.[\[3\]](#) Derivatives continue to be investigated as novel antibacterial agents.[\[10\]](#)[\[11\]](#)
- Anticancer Therapeutics: The planar system can intercalate with DNA or bind to enzyme active sites, leading to cytotoxic effects in cancer cells.[\[2\]](#)[\[12\]](#)

Safety and Handling

As a research chemical, **7-Amino-1,8-naphthyridin-2(1H)-one** should be handled with appropriate care in a laboratory setting.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)

- Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
- Storage: Keep in a dark place under an inert atmosphere at room temperature.[5]

Conclusion

7-Amino-1,8-naphthyridin-2(1H)-one is more than just a chemical intermediate; it is a carefully designed molecular entity whose physical and chemical properties are intrinsically linked. Its planarity, robust hydrogen bonding network, and versatile reactive handles make it a high-value scaffold for the development of next-generation therapeutics. This guide has aimed to provide the technical depth and practical context necessary for researchers to fully leverage the potential of this important molecule.

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